alpha-D-Galactopyranose, pentabutanoate
Description
Structure
2D Structure
Properties
CAS No. |
125161-50-4 |
|---|---|
Molecular Formula |
C26H42O11 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetra(butanoyloxy)oxan-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H42O11/c1-6-11-18(27)32-16-17-23(34-19(28)12-7-2)24(35-20(29)13-8-3)25(36-21(30)14-9-4)26(33-17)37-22(31)15-10-5/h17,23-26H,6-16H2,1-5H3/t17-,23+,24+,25-,26-/m1/s1 |
InChI Key |
URBLVNWOCAGFPV-JKYBTISASA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC1C(C(C(C(O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for Alpha D Galactopyranose, Pentabutanoate and Its Analogs
Esterification Strategies for Polysaccharides and Monosaccharides
The esterification of monosaccharides like alpha-D-galactopyranose is a fundamental chemical modification that alters their physical and chemical properties, such as solubility and biological activity. The hydroxyl groups of carbohydrates can be readily converted to esters using acid chlorides or acid anhydrides in the presence of a base.
Direct Butyrylation of alpha-D-Galactopyranose
The most straightforward method for the synthesis of alpha-D-Galactopyranose, pentabutanoate is the direct and exhaustive butyrylation of alpha-D-galactopyranose. This approach typically involves treating the monosaccharide with an excess of a butyrylating agent, such as butyric anhydride or butyryl chloride, in the presence of a base that also often serves as the solvent. Pyridine is a commonly used solvent and catalyst for this type of reaction, facilitating the reaction by activating the anhydride and neutralizing the butyric acid byproduct.
A general procedure for the per-acylation of a monosaccharide involves dissolving the sugar in pyridine and adding a significant excess of the acid anhydride. The reaction mixture is often stirred for several hours, sometimes at elevated temperatures, to ensure complete esterification of all hydroxyl groups. For instance, the synthesis of penta-O-acetyl-D-galactopyranose, a related per-acetylated sugar, is achieved by reacting dried galactose with acetic anhydride in the presence of sodium acetate at elevated temperatures tennessee.edu. A similar strategy can be applied for butyrylation, where butyric anhydride would be substituted for acetic anhydride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagents are typically removed by evaporation, and the product is purified, often through chromatographic methods.
| Reactant | Reagent | Solvent/Catalyst | Conditions | Product |
| alpha-D-Galactopyranose | Butyric anhydride | Pyridine | Room temperature to elevated temperature, several hours | This compound |
This is an interactive data table based on generalized direct acylation methods.
Chemo- and Regioselective Butyrylation Approaches
While direct butyrylation aims for complete substitution, chemo- and regioselective methods are employed to acylate specific hydroxyl groups on the galactopyranose ring, leading to partially protected galactopyranose butyrates. The different hydroxyl groups of a sugar molecule exhibit varying reactivity, which can be exploited to achieve selectivity. Generally, the primary hydroxyl group at the C-6 position is the most reactive due to less steric hindrance.
Enzymatic catalysis offers a powerful tool for achieving high regioselectivity under mild reaction conditions. Lipases are commonly used for the selective acylation of sugars. For example, immobilized lipase from Candida antarctica (Novozym 435) has been shown to catalyze the regioselective acylation of various sugar derivatives researchgate.net. Lipase-catalyzed reactions often favor the acylation of the primary hydroxyl group. In the context of galactopyranosides, direct unimolar valeroylation (a similar acylation) of methyl α-D-galactopyranoside primarily yields the 6-O-valeroate, demonstrating the inherent preference for the C-6 hydroxyl group nih.gov.
Organocatalysis has also emerged as a method for regioselective acylation of carbohydrates. These catalysts can direct the acylation to specific positions through non-covalent interactions with the sugar's hydroxyl groups nih.gov.
Catalytic Systems for Efficient Esterification (e.g., Acidic Resins, Metal Catalysts)
To improve the efficiency and sustainability of esterification reactions, various catalytic systems have been explored. While traditional methods often use stoichiometric amounts of base, catalytic approaches aim to reduce waste and improve reaction rates.
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst often used in conjunction with pyridine for acylation reactions. DMAP is known to significantly accelerate the rate of esterification. In the acylation of methyl α-D-galactopyranoside, the use of DMAP as a catalyst led to the formation of a 2,6-di-O-valeroate in addition to the 6-O-valeroate, indicating its ability to promote further acylation nih.gov.
Metal catalysts, although less common for the complete butyrylation of monosaccharides, can be employed for regioselective acylations. For example, tin-based catalysts have been used for the regioselective acylation of diols and carbohydrates.
Solvent Systems in Butyrylation Reactions (e.g., Ionic Liquids)
The choice of solvent can significantly impact the outcome of butyrylation reactions. Ionic liquids (ILs) have gained attention as "green" solvents for carbohydrate chemistry due to their low vapor pressure, thermal stability, and ability to dissolve carbohydrates, which are often insoluble in common organic solvents.
Ionic liquids can act as both the solvent and a catalyst in esterification reactions. The combination of ionic liquids with microwave irradiation has been shown to drastically reduce reaction times for the enzymatic acylation of glycosides nih.govscielo.org.mx. This synergy is attributed to the efficient heating of the ionic liquid by microwaves. For instance, the enzymatic synthesis of cyanidin-3-glucoside-octanoic acid conjugate was successfully achieved in an ionic liquid under microwave irradiation, demonstrating the potential of this system for the synthesis of sugar esters nih.gov. This approach offers a promising green alternative to conventional methods that often rely on volatile and toxic organic solvents.
| Solvent System | Advantages |
| Pyridine | Good solvent for sugars and reagents, acts as a catalyst |
| Ionic Liquids | "Green" solvent, high thermal stability, can dissolve carbohydrates, can act as a catalyst |
This is an interactive data table summarizing solvent systems in butyrylation reactions.
Synthesis of Functionalized and Partially Protected Galactopyranose Butyrates
The synthesis of partially protected galactopyranose butyrates is crucial for the construction of more complex carbohydrate-containing molecules. These compounds serve as important synthetic intermediates.
One approach to obtaining partially protected derivatives is through the controlled, regioselective butyrylation as described in section 2.1.2. For example, by carefully controlling the stoichiometry of the butyrylating agent and the reaction conditions, it is possible to favor the formation of mono- or di-butyrated products.
Another strategy involves the use of protecting groups to block certain hydroxyl groups before carrying out the butyrylation. For instance, a common strategy is to selectively protect the primary hydroxyl group (C-6) and then acylate the remaining secondary hydroxyls. Subsequently, the protecting group at C-6 can be removed to yield a compound with a free primary hydroxyl group and butyrated secondary hydroxyls.
A specific example of a partially protected galactopyranose butyrate (B1204436) is 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl butyrate. This compound was synthesized via a condensation reaction between 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and butyric acid nih.gov. This method demonstrates how a pre-acetylated galactose derivative can be used to introduce a butyrate group at the anomeric position. Similarly, the synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-β-D-galactopyranose highlights a strategy where different acyl groups are introduced at specific positions researchgate.net.
Green Chemistry Principles in Butyrate Synthesis
The application of green chemistry principles to the synthesis of sugar esters like this compound is an area of growing interest. The goal is to develop more environmentally benign and sustainable synthetic methods.
Key green chemistry approaches in this context include:
Use of Greener Solvents: As discussed, ionic liquids are being explored as replacements for volatile and toxic organic solvents like pyridine nih.govscielo.org.mx.
Catalysis: The use of catalysts, such as enzymes (lipases) and organocatalysts, is a cornerstone of green chemistry. Catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions. Enzymatic syntheses are particularly attractive as they are highly selective, occur under mild conditions, and the enzymes are biodegradable researchgate.net.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of sugar esters nih.govmdpi.combiotechjournal.in. The rapid and efficient heating provided by microwaves can lead to higher yields and cleaner reactions. The combination of microwave irradiation with ionic liquids presents a particularly synergistic approach to green sugar ester synthesis scielo.org.mx.
The development of solvent-free reaction conditions is another important aspect of green chemistry. For some esterification reactions, it is possible to run the reaction neat, thereby eliminating the need for any solvent.
| Green Chemistry Principle | Application in Butyrate Synthesis |
| Use of Greener Solvents | Employing ionic liquids instead of volatile organic solvents nih.govscielo.org.mx. |
| Catalysis | Utilizing enzymes (lipases) or organocatalysts for higher selectivity and milder conditions researchgate.netnih.gov. |
| Alternative Energy Sources | Applying microwave irradiation to reduce reaction times and energy consumption nih.govmdpi.combiotechjournal.in. |
| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product. |
This is an interactive data table illustrating the application of green chemistry principles.
Chemical Reactivity and Transformation Mechanisms
Hydrolysis and Transesterification Kinetics of Butyrate (B1204436) Esters
The five butyrate ester groups on the galactose ring are susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these reactions are influenced by several factors, including pH, temperature, and the presence of catalysts.
Hydrolysis: In aqueous media, the ester groups can be hydrolyzed to yield butanoic acid and the corresponding polyhydroxylated galactopyranose. This reaction can be catalyzed by acids or bases. Enzymatic hydrolysis is also a significant pathway. For instance, α-galactosidases can hydrolyze substrates like p-nitrophenyl-α-D-galactopyranoside (PNPG), and the kinetics of such reactions are well-studied. nih.govnih.gov While specific kinetic data for the pentabutanoate derivative is not abundant, studies on similar compounds show that the rate of hydrolysis is influenced by product inhibition (from galactose) and substrate inhibition. nih.gov The reaction often follows first-order kinetics, with the rate constant dependent on the initial substrate concentration. nih.govnih.gov
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the butyrate groups can be exchanged in a transesterification reaction. This process is crucial for the synthesis of modified galactose derivatives. The reactivity of the different ester positions can vary depending on steric hindrance and electronic effects within the pyranose ring.
The general mechanisms for ester hydrolysis and transesterification involve the formation of a tetrahedral intermediate at the carbonyl carbon. The stability of this intermediate and the nature of the leaving group determine the reaction rate.
Anomeric Interconversion and Mutarotation Equilibria
In solution, alpha-D-Galactopyranose, pentabutanoate, like other reducing sugars, can undergo mutarotation. This process involves the interconversion between the α-anomer and the β-anomer through a transient open-chain aldehyde form. libretexts.orgmasterorganicchemistry.comyoutube.com This equilibrium is fundamental to the chemistry of carbohydrates. nih.gov
The process begins with the opening of the pyranose ring to form the acyclic aldehyde. masterorganicchemistry.compearson.com This aldehyde can then re-close, with the C-5 hydroxyl group attacking the C-1 carbonyl from either face, leading to the formation of either the α or β anomer. libretexts.org The equilibrium mixture for D-glucose in water, for example, consists of about 36% α-anomer and 64% β-anomer. libretexts.orgmagritek.com For D-galactose, the equilibrium specific rotation is +80.2°. pearson.com The presence of the bulky butyrate ester groups on the ring influences both the equilibrium position and the rate of interconversion compared to the unprotected sugar.
Spectroscopic Analysis of Anomeric Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the anomeric ratio in a solution of this compound at equilibrium. creative-proteomics.com The anomeric protons (the proton at C-1) of the α and β anomers have distinct chemical shifts and coupling constants (J-coupling). magritek.com
Typically, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer. magritek.comcreative-proteomics.com For glucose, the α-anomeric proton appears around 5.1-5.2 ppm, while the β-anomeric proton is found around 4.5-4.6 ppm. magritek.com The relative integrals of these two peaks in the ¹H NMR spectrum directly correspond to the molar ratio of the two anomers in the mixture. magritek.com High-resolution mass spectrometry can also be employed to discriminate between anomeric configurations. nih.gov
| Anomer | Typical Chemical Shift (δ, ppm) | Typical J-Coupling (JH1,H2, Hz) | Equilibrium Percentage (in D₂O, example) |
|---|---|---|---|
| α-Anomer | ~5.1 - 5.3 | ~3-4 (axial-equatorial) | ~36% |
| β-Anomer | ~4.5 - 4.7 | ~8-9 (axial-axial) | ~64% |
Note: The exact values for this compound may vary. The data presented is representative of per-acylated hexopyranoses. magritek.comacs.org
Factors Influencing Anomerization Rates
The rate at which the equilibrium between the α and β anomers is established is influenced by several external factors.
Temperature: Increasing the temperature generally increases the rate of mutarotation. wikimedia.org This is due to the increased kinetic energy of the molecules, which helps overcome the activation energy barrier for ring-opening and closing.
Solvent: The polarity and protic nature of the solvent play a crucial role. Protic solvents like water or alcohols can facilitate the proton transfer steps involved in the ring-opening mechanism.
pH (Acid/Base Catalysis): Both acids and bases can catalyze mutarotation. pearson.com The mechanism involves protonation or deprotonation of the ring oxygen or the anomeric hydroxyl group (in the case of unprotected sugars), which facilitates the ring-opening process. pearson.com
The bulky butyrate ester groups in this compound are likely to have a steric influence on the anomerization rate compared to the un-esterified galactose.
Pyranose Ring Modifications and Derivatizations
The pentabutyrate acts as a protecting group for the hydroxyls, allowing for selective reactions at other parts of the molecule or influencing the outcome of reactions on the pyranose ring itself.
Glycosylation Reactions Involving Esterified Galactopyranose Units
Esterified galactopyranose derivatives are valuable as glycosyl donors in the synthesis of oligosaccharides. mdpi.comresearchgate.net The ester groups serve as "participating" groups, particularly the one at the C-2 position. nih.gov
In a typical glycosylation reaction, a glycosyl donor (like a halide or trichloroacetimidate (B1259523) derivative of the esterified galactose) is activated by a promoter (e.g., a Lewis acid). nih.gov The C-2 butyrate group can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the pyranose ring, leading to the stereoselective formation of a 1,2-trans glycosidic bond. nih.gov The choice of solvent, temperature, and activator is critical for achieving high yield and stereoselectivity. nih.gov The reactivity of the glycosyl donor is also influenced by the electron-withdrawing nature of the ester groups. mdpi.com
Deoxygenation and Halogenation Reactions at Specific Positions
Modification of the pyranose ring through deoxygenation (removal of a hydroxyl group) or halogenation (replacement of a hydroxyl with a halogen) can be achieved, although the presence of the ester protecting groups must be considered.
Halogenation: Direct halogenation of an acylated pyranose can be challenging. A common strategy involves the synthesis of a halogenated pyran analogue from a precursor like 1,6-anhydrogalactose, followed by acetolysis or butanolysis to introduce the ester groups. nih.gov For instance, nucleophilic substitution reactions can install a halogen at a specific position on the pyranose ring. nih.gov The stereochemical outcome (axial vs. equatorial) of the halogenation can depend on the reaction mechanism (e.g., Sₙ2). nih.gov
Advanced Structural Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For alpha-D-Galactopyranose, pentabutanoate, it provides detailed information about the connectivity, configuration, and conformational preferences of the pyranose ring and its substituents.
The 1H NMR spectrum of this compound, is expected to show distinct signals for each of the seven ring protons. The chemical shifts of these protons are influenced by the electronegative oxygen atoms and the anisotropic effects of the five ester carbonyl groups. The anomeric proton (H-1) is particularly diagnostic; in the alpha-anomer, it typically resides in an axial position and its signal appears at a distinct chemical shift.
A key tool for conformational analysis is the measurement of three-bond proton-proton coupling constants (³JH,H), also known as vicinal coupling constants. nih.gov The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. acs.org For a pyranose ring in a standard chair conformation (⁴C₁), specific patterns of coupling constants are expected. For instance, the coupling between two adjacent axial protons (Jax,ax) is typically large (8-10 Hz), while axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings are smaller (2-5 Hz). Analysis of these J-values allows for the unambiguous assignment of the relative configuration of all stereocenters and confirms the dominant ring conformation. nih.govresearchgate.net In acylated sugars, the bulky ester groups can influence the ring conformation, but the fundamental principles of Karplus analysis remain vital. nih.gov
| Typical Vicinal Coupling Constants (³JH,H) in a ⁴C₁ Pyranose Ring | |
| Interaction Type | Expected J-value (Hz) |
| Axial-Axial | 8 - 10 |
| Axial-Equatorial | 2 - 5 |
| Equatorial-Equatorial | 2 - 5 |
This table presents generalized values for pyranose rings; specific values for this compound would require experimental measurement.
While often depicted as static, the pyranose ring and its substituents are dynamic. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these motional processes. numberanalytics.com For this compound, potential dynamic processes include:
Ring Flexibility: While the ⁴C₁ chair is expected to be the most stable conformation, other conformers like skew-boats or the inverted ¹C₄ chair could be populated to a minor extent. DNMR can be used to study the energetics of ring inversion.
Acyl Chain Mobility: The five butanoyl chains are flexible and can undergo rotation around their various C-C and C-O single bonds. Variable-temperature NMR can reveal information about the rotational barriers and preferred orientations of these ester groups.
Acyl Migration: In related partially acylated monosaccharides, the phenomenon of acyl group migration between adjacent hydroxyl groups has been studied using in-situ NMR, providing a window into reaction dynamics. nih.govresearchgate.net While less likely in a fully substituted molecule, such studies highlight the power of NMR to monitor dynamic chemical processes. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, can be generated.
While a specific crystal structure for this compound is not publicly available, data from closely related compounds, such as penta-O-acetyl-β-D-galactopyranose sigmaaldrich.com and other D-galactose derivatives nih.gov, provide a strong basis for predicting its solid-state conformation. It is expected that the galactopyranose ring would adopt a stable ⁴C₁ chair conformation. nih.gov The five bulky butanoyl groups would be arranged around this core, with their conformations likely influenced by crystal packing forces to minimize steric hindrance and optimize intermolecular interactions. The crystal structure of the parent alpha-D-galactose has been determined, confirming the ⁴C₁ chair conformation of the pyranose ring. nih.gov
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule. creative-biolabs.com The IR spectrum of this compound, would be characterized by the absence of a broad O-H stretching band (typically found around 3300 cm⁻¹) and the presence of strong, characteristic bands for the ester groups. spectroscopyonline.com
Key expected vibrational modes include:
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region arising from the C-H bonds of the pyranose ring and the alkyl chains of the butanoyl groups.
Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The exact position can give clues about the conformational environment of the five ester groups.
C-O Stretching: A complex series of strong bands between 1000 and 1300 cm⁻¹ is characteristic of the C-O-C stretching vibrations of the ester linkages and the pyranose ring ether bond. researchgate.netpw.edu.pl This region is often referred to as the "fingerprint" region for carbohydrates. creative-biolabs.com
| Predicted IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Ester) | 1740 - 1760 |
| C-O-C Stretch (Ester & Ether) | 1000 - 1300 |
This table summarizes expected frequency ranges for the functional groups present in the molecule.
Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. acs.org Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecular ion, typically as an adduct with sodium ([M+Na]⁺) or another cation, can be readily observed, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID), provide structural insights. youtube.com The fragmentation of acylated carbohydrates is a complex process that can involve:
Loss of Acyl Groups: Sequential or simultaneous loss of the butanoyl groups as butanoic acid or ketene (B1206846) is a common pathway.
Cross-Ring Cleavage: The pyranose ring itself can fragment. youtube.com The patterns of cross-ring cleavage are diagnostic of the original sugar's stereochemistry. nih.govnih.gov Studies on the fragmentation of sodiated galactose have shown that dehydration and cross-ring dissociation are major pathways, with the relative probabilities depending on the anomeric configuration. nih.gov
The resulting fragmentation spectrum serves as a fingerprint, allowing for the structural characterization of the molecule. youtube.com
Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement is the ion's rotationally averaged collision cross section (CCS), typically measured in square angstroms (Ų). oup.com The CCS value is a robust and reproducible physicochemical property that can help distinguish between isomers, which may have identical masses but different three-dimensional shapes.
For this compound, an experimental CCS value could be measured or a theoretical value could be predicted using computational modeling. This predicted CCS value could then be used to increase confidence in its identification within complex mixtures by matching the predicted value with experimental IM-MS data. This approach is particularly valuable for distinguishing it from other isomeric pentabutanoate-substituted hexoses, such as the glucose or mannose analogues.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical and conformational analysis of chiral molecules like α-D-Galactopyranose, pentabutanoate. ECD measures the differential absorption of left and right circularly polarized light by a chromophore, providing information about the spatial arrangement of atoms in its vicinity. In the case of α-D-Galactopyranose, pentabutanoate, the five butanoyl groups introduce carbonyl chromophores whose n → π* transitions are sensitive to the surrounding stereochemistry.
Detailed Research Findings
While specific experimental ECD spectra for α-D-Galactopyranose, pentabutanoate are not extensively documented in publicly available literature, the chiroptical properties can be inferred from theoretical studies and experimental data on related acylated monosaccharides. The ECD spectrum of a peracylated sugar is a composite of the electronic transitions of its multiple ester chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are exquisitely sensitive to the conformation of the pyranose ring and the rotameric state of the C-6 exocyclic hydroxymethyl group, as well as the orientations of the individual ester groups.
Theoretical and computational modeling, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool in interpreting the ECD spectra of complex molecules like acylated sugars. Such studies on related molecules, like D-galactose and its acetylated derivatives, have shown that the ECD spectrum is highly dependent on the molecule's conformation in solution. nih.gov For instance, the conformation of the C(5)-C(6) bond, which can exist in gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) rotamers, significantly influences the spatial relationship between the chromophores and thus the resulting ECD spectrum.
The following interactive data table illustrates the expected relationship between the conformation of a key structural feature, the exocyclic C(5)-C(6) bond, and the potential contribution to the ECD spectrum based on established principles for similar acylated sugars. The specific signs and magnitudes for α-D-Galactopyranose, pentabutanoate would require dedicated experimental measurement or high-level computational modeling.
Interactive Data Table: Conformational Influence on Predicted ECD Cotton Effects
| Rotameric Conformation (C5-C6 bond) | Dihedral Angle (O5-C5-C6-O6) | Predicted Dominant Helicity of Interacting Chromophores | Expected Sign of Major Cotton Effect |
| gauche-gauche (gg) | ~60° | Right-handed or Left-handed | Positive or Negative |
| gauche-trans (gt) | ~180° | Right-handed or Left-handed | Positive or Negative |
| trans-gauche (tg) | ~-60° | Right-handed or Left-handed | Positive or Negative |
Note: The predicted helicity and the sign of the Cotton effect are illustrative and depend on the complex interplay of all chromophores in the molecule. The actual observed spectrum is a population-weighted average of the spectra of all significant conformers in solution.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to carbohydrates to determine optimized geometries, relative energies of different conformers, and to predict spectroscopic properties.
For acetylated and other esterified derivatives of galactose, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to optimize molecular structures. nih.gov Such studies investigate key electronic properties including electronic energies, enthalpies, and entropies, which are crucial for understanding the molecule's stability and reactivity. nih.gov DFT has also been instrumental in exploring the intramolecular hydrogen bonding networks within the parent α-D-galactopyranose, which are fundamental to its conformational preferences. researchgate.net
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For flexible molecules like pyranoses, this involves identifying all possible conformations and minimizing their energies to find the most stable ones.
For the parent α-D-galactopyranose, extensive DFT studies have been performed to optimize the geometries of its various conformers. daneshyari.com These calculations have explored different ring geometries (such as the common ⁴C₁ and ¹C₄ chairs, as well as boat and skew-boat forms) and the orientation of the hydroxymethyl group rotamers (gg, gt, tg). daneshyari.com Research has shown that the α-gg-⁴C₁-c chair conformation is the lowest energy structure in a vacuum. daneshyari.com This preference is attributed to favorable hydrogen-bonding interactions within the molecule. daneshyari.com
When the hydroxyl groups are replaced by larger ester groups, such as butanoates, the conformational landscape changes significantly due to steric hindrance and altered electronic interactions. While specific data for the pentabutanoate derivative is scarce, studies on related acylated galactose molecules show that DFT is used to find the minimum energy conformations of these larger structures, which is essential for predicting their behavior. nih.gov
DFT is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application.
Theoretical calculations of ¹³C NMR chemical shifts for α-D-galactose have been performed using DFT with functionals like PBE and KT3. researchgate.net These calculated shifts are compared against solid-state NMR experimental data to confirm the correct crystal structure model. researchgate.net Similarly, proton NMR chemical shifts have been computed for conformers of α-D-galactopyranose to understand the effects of intramolecular hydrogen bonding on the electronic environment of each proton. researchgate.net For acylated sugars, computational programs like CASPER use databases of known structures and their NMR data, often supplemented by DFT calculations, to predict the ¹H and ¹³C chemical shifts of complex structures, accounting for the significant downfield shifts caused by acyl groups. rsc.org Experimental studies on peracetylated D-galactopyranose derivatives provide valuable benchmarks for these computational methods. nih.govpsu.edu
Below is a representative table showing a comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for α-D-galactose, illustrating the accuracy of modern computational methods.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Model A (PBE) | Calculated Shift (ppm) - Model B (PBE) |
| C1 | 93.5 | 95.1 | 98.2 |
| C2 | 70.1 | 70.8 | 72.5 |
| C3 | 71.0 | 71.6 | 73.1 |
| C4 | 70.6 | 70.0 | 71.9 |
| C5 | 72.5 | 73.3 | 75.0 |
| C6 | 62.9 | 62.0 | 63.5 |
| Data compiled from Kibalchenko et al. researchgate.net Model A represents the experimentally validated crystal structure. |
To fully understand the flexibility of a molecule, computational chemists map its potential energy surface (PES). This involves systematically changing key dihedral angles (torsion angles) and calculating the energy at each point, revealing the energy barriers between different conformations (rotamers).
Molecular Dynamics (MD) Simulations for Solution-State Behavior
While DFT calculations are excellent for studying molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment, such as water. This provides insight into the dynamic nature of the molecule and its interactions with its surroundings.
MD simulations have been successfully applied to esterified galactose derivatives. In one study, 200-nanosecond MD simulations were used to examine the conformational stability of methyl β-D-galactopyranoside esters when bound to a protein. nih.gov These simulations track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms to determine how stable the molecule is in the binding pocket over time. nih.gov MD simulations have also been used to investigate the helical structure and dynamics of synthetic polymers made from galactose units (poly-amido-saccharides) in water, validating the simulation models against experimental NMR data. bu.edu Ab initio molecular dynamics (AIMD) have even been used to study proton transfer dynamics in hydrated, protonated β-D-galactose. nih.gov
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a reaction, including short-lived intermediates and high-energy transition states that are difficult to observe experimentally.
For galactose derivatives, DFT calculations have been used to shed light on glycosylation reactions. A study on the reaction of C4-pivaloylated (a bulky ester) galactose building blocks found evidence for a dioxolenium-type intermediate. nih.gov This intermediate helps to explain the high α-selectivity observed in the reaction, where the C4-acyl group participates in the reaction at the anomeric center. nih.gov In a different type of transformation, AIMD simulations on protonated galactose identified the reaction pathway for its dehydration, proceeding through proton transfer events to form an oxacarbenium ion. nih.gov These examples show how computational methods can trace the step-by-step transformation of a molecule, providing fundamental insights into its chemical reactivity.
Thermodynamic and Kinetic Analyses of Chemical Transformations
Computational methods can provide quantitative data on the thermodynamics (e.g., ΔH, ΔG) and kinetics (e.g., activation energy) of chemical reactions. This information is vital for understanding reaction feasibility, spontaneity, and rates.
The thermodynamics of galactose esterification have been explored computationally. For a series of methyl β-D-galactopyranoside esters, DFT calculations were used to determine their enthalpies and entropies. nih.gov While specific kinetic studies on the formation of alpha-D-Galactopyranose, pentabutanoate are not published, the principles are well-established. For example, thermodynamic and kinetic analyses of the esterification of butyric acid (as in ethyl butyrate) have been performed, calculating the equilibrium constant (K) and enthalpy change (ΔH) for the reaction. mdpi.com These studies confirm that esterification is often a reversible process where the thermodynamics dictate the final equilibrium yield. mdpi.com The standard molar enthalpy and entropy for the parent D-galactose have also been determined experimentally, providing a baseline for computational analyses of its derivatives. researchgate.net
The table below provides an example of thermodynamic parameters calculated for the esterification of various acids, illustrating the type of data obtained from such analyses.
| Reaction (Acid + Ethanol) | Enthalpy Change (ΔH) at 293.15 K (kJ/mol) | Gibbs Free Energy Change (ΔG) at 293.15 K (kJ/mol) | Equilibrium Constant (K) at 293.15 K |
| Acetic Acid ⇌ Ethyl Acetate | -4.47 | 4.88 | 0.13 |
| Propionic Acid ⇌ Ethyl Propionate | -4.73 | 5.03 | 0.12 |
| Butyric Acid ⇌ Ethyl Butyrate (B1204436) | -4.22 | 5.86 | 0.09 |
| Lactic Acid ⇌ Ethyl Lactate | 10.59 | 2.50 | 0.36 |
| Data adapted from a thermodynamic and kinetic study of esterification. mdpi.com |
Applications in Advanced Materials and Chemical Technologies
Role as Building Blocks in Polymer Chemistry
The quest for sustainable alternatives to petroleum-based plastics has led to significant research into polymers derived from renewable resources like sugars. rsc.org Acylated sugars, such as alpha-D-Galactopyranose, pentabutanoate, represent a valuable class of monomers for the synthesis of biodegradable polymers. google.com
This compound can serve as a monomer in the production of biodegradable polyesters. The five butanoate ester groups on the galactose ring provide sites for potential polymerization reactions. While specific polymerization schemes for this exact compound are not widely detailed, the general principle involves the enzymatic or chemical synthesis of sugar-based polymers from acylated sugar intermediates. google.com For instance, hydrolytic enzymes can be used to regioselectively acylate sugar molecules, which are then polymerized through chemical methods. google.com The resulting polyesters, with a backbone derived from sugar units, are expected to exhibit enhanced biodegradability due to the presence of hydrolysable ester linkages, a feature inherent to many natural biopolymers. mdpi.com
The synthesis of polymers from sugar-based monomers often involves controlled polymerization techniques to create materials with specific properties. nih.gov The structure of the sugar monomer, including the nature and position of the acyl groups, plays a crucial role in determining the characteristics of the final polymer.
Beyond serving as a primary monomer, this compound can be incorporated into bioplastics and composite materials to modify their properties. When blended with other biopolymers like polylactic acid (PLA) or starch, it can act as a modifier to enhance flexibility or alter surface characteristics. The hydrophobic nature of the butanoate chains can improve the moisture resistance of inherently hydrophilic bioplastics. The incorporation of such sugar-based compounds can lead to the development of biocomposites with a tailored balance of performance and biodegradability. rsc.org
Function as Plasticizers in Polymer Formulations
Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials by lowering their glass transition temperature (Tg). kinampark.com Sugar-based esters are emerging as a bio-based and potentially less toxic alternative to conventional phthalate (B1215562) plasticizers. google.com
This compound, with its ester functionalities, is expected to exhibit good compatibility with polar polymers, most notably cellulose (B213188) esters like cellulose acetate. The structural similarity between the glucose-based cellulose backbone and the galactose core of the plasticizer can facilitate effective molecular interactions, leading to a homogeneous blend. The butanoyl groups provide the necessary spacing and mobility to disrupt the rigid polymer chain packing, thereby inducing plasticization. The compatibility of sugar-based plasticizers is crucial to prevent phase separation and leaching, ensuring the long-term stability and performance of the plasticized material. kinampark.com
| Polymer Matrix | Potential Compatibility with this compound | Rationale for Compatibility |
| Cellulose Acetate | High | Structural similarity between the sugar backbones and favorable ester-ester interactions. |
| Poly(lactic acid) (PLA) | Moderate to High | Both are bio-based polyesters, allowing for potential miscibility. rsc.org |
| Starch-based plastics | Moderate | The hydrophobic butyryl groups may have limited compatibility with the hydrophilic starch, but the galactose core can interact with the starch backbone. nih.gov |
| Poly(vinyl chloride) (PVC) | Moderate | While PVC is a synthetic polymer, ester-based plasticizers are commonly used. google.com |
The addition of this compound as a plasticizer is anticipated to have a significant impact on the mechanical and thermal properties of polymer blends. A primary effect is the reduction of the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This leads to increased elongation at break and reduced tensile strength, characteristic effects of plasticization. researchgate.net The extent of these changes is dependent on the concentration of the plasticizer used. nih.gov
| Property | Expected Impact of this compound Addition |
| Tensile Strength | Decrease |
| Elongation at Break | Increase |
| Young's Modulus | Decrease |
| Glass Transition Temperature (Tg) | Decrease |
The thermal stability of the polymer blend may also be affected. While plasticizers generally lower the processing temperature of polymers, the inherent stability of the sugar ester itself is a factor. The thermal degradation of the plasticized polymer would be a complex process influenced by the properties of both the polymer and the plasticizer.
Precursors for Specialty Chemicals and Fine Organic Synthesis
Acylated carbohydrates are valuable intermediates in the synthesis of a wide range of complex organic molecules. nih.gov The selective modification and reactivity of the sugar scaffold allow for the creation of novel compounds with specific functionalities.
This compound, with its protected hydroxyl groups, can serve as a versatile precursor in fine organic synthesis. The butanoate esters can be selectively removed under controlled conditions to expose hydroxyl groups for further reaction. This allows for the regioselective introduction of other functional groups, making it a useful building block for synthesizing glycoconjugates, oligosaccharides, and other biologically relevant molecules. researchgate.net For instance, derivatives of galactose are used in the synthesis of photoinitiators and other specialized chemical agents. nih.govacs.orgacs.org The synthesis of complex carbohydrates often relies on such protected intermediates to control the stereochemistry and regiochemistry of glycosidic bond formation. bohrium.comnih.gov
Sustainable and Renewable Resource Utilization in Chemical Production
The transition towards a bio-based economy necessitates the development of sustainable and renewable methods for chemical production, moving away from a reliance on finite fossil fuels. acs.org The chemical compound this compound, a galactose ester, serves as a prime example of a molecule whose production can be rooted in renewable resources through green chemistry principles. This approach not only addresses environmental concerns but also opens up new avenues for the valorization of biomass and agricultural waste streams. acs.org
The synthesis of this compound is conceptually based on the esterification of alpha-D-galactose with butanoic acid (butyric acid) or its derivatives. The sustainable production of this compound, therefore, hinges on the renewable sourcing of its precursors: galactose and butyric acid.
Galactose from Renewable Biomass
Galactose, a C6 sugar, is a naturally abundant monosaccharide found in a variety of renewable sources, including macroalgae, dairy by-products, and the hemicellulose fraction of lignocellulosic biomass. nih.gov
Lignocellulosic biomass, such as wood and agricultural residues, is a significant and underutilized source of fermentable sugars. mdpi.com Softwood hemicellulose, in particular, is rich in galactoglucomannan, from which galactose can be liberated through hydrolysis. nih.gov Plant-based materials like grain straw, corn husks, and sugar beet pulp also contain galactose that can be extracted. nih.gov Additionally, red macroalgae (seaweed) are a promising third-generation feedstock due to their high carbohydrate content, which includes a significant proportion of galactose. researchgate.netnrel.gov The hydrolysis of lactose, a disaccharide found in whey, a major by-product of the dairy industry, yields both glucose and galactose, offering another sustainable route to this precursor. nih.gov
Various processes are employed to recover galactose from these biomass sources. Mild acid hydrolysis and enzymatic hydrolysis are common methods to break down the complex polysaccharides into their constituent monosaccharides. nih.gov Chromatographic fractionation techniques can then be used to separate and purify the galactose from other sugars and impurities. nih.gov The development of efficient and cost-effective methods for galactose recovery from these diverse and renewable feedstocks is a critical step in the sustainable production of galactose-based chemicals.
Butyric Acid from Fermentation of Renewable Feedstocks
Butyric acid, a four-carbon carboxylic acid, is traditionally produced via the chemical oxidation of propylene, a petroleum derivative. nih.gov However, there is a growing shift towards its fermentative production from renewable resources, driven by consumer demand for green products and the need for more sustainable manufacturing processes. researchgate.net
Anaerobic fermentation using various strains of Clostridium bacteria, most notably Clostridium tyrobutyricum, is a well-established method for producing butyric acid from a range of sugars. nih.gov This process can utilize sugars derived from lignocellulosic biomass, such as glucose and xylose, making it compatible with the same renewable feedstocks used for galactose production. researchgate.net Researchers have successfully produced butyric acid from various biomass hydrolysates, including those from wheat straw, corn stover, and sugarcane bagasse. nih.govresearchgate.net
Significant research efforts have been directed at optimizing butyric acid fermentation to improve yield, productivity, and selectivity. This includes the development of robust microbial strains capable of tolerating inhibitors present in biomass hydrolysates and efficiently co-fermenting different types of sugars. nih.govresearchgate.net For instance, engineered strains of C. tyrobutyricum have been developed to enhance xylose catabolism, a key challenge in fermenting lignocellulosic feedstocks. researchgate.net The table below summarizes the butyric acid yields from various renewable feedstocks using Clostridium tyrobutyricum.
Butyric Acid Production from Renewable Feedstocks using Clostridium tyrobutyricum
| Feedstock | Strain | Butyric Acid Yield (g/g of sugar) | Reference |
|---|---|---|---|
| Glucose | C. tyrobutyricum RPT-4213 | 0.48 | nih.gov |
| Wheat Straw Hydrolysate | Adapted C. tyrobutyricum | 0.37 - 0.46 | nih.gov |
| Soybean Hull Hydrolysate | Engineered C. tyrobutyricum Ct-pTBA | 0.36 | researchgate.net |
| Corn Fiber Hydrolysate | Engineered C. tyrobutyricum Ct-pTBA | 0.36 | researchgate.net |
| Rice Straw Hydrolysate | Engineered C. tyrobutyricum Ct-pTBA | 0.36 | researchgate.net |
| Sugarcane Bagasse Hydrolysate | Engineered C. tyrobutyricum Ct-pTBA | 0.36 | researchgate.net |
Green Chemistry in the Synthesis of Galactose Esters
The esterification of galactose to produce compounds like this compound can be achieved through traditional chemical synthesis. However, these methods often require harsh reaction conditions and the use of toxic solvents and catalysts, leading to the formation of undesirable byproducts and a significant environmental footprint. mdpi.com
Enzymatic synthesis presents a greener and more sustainable alternative. mdpi.com Lipases, a class of enzymes, are particularly effective in catalyzing the esterification of sugars in non-aqueous or low-water environments. This biocatalytic approach offers several advantages, including high regioselectivity, milder reaction conditions (lower temperature and pressure), and reduced energy consumption and waste generation. mdpi.com
The enzymatic synthesis of sugar esters can be performed using either esterification of the sugar with a free fatty acid or transesterification with a fatty acid ester, such as a vinyl or ethyl ester. nih.gov For the synthesis of this compound, this would involve reacting galactose with butyric acid or a butyrate (B1204436) ester in the presence of a lipase. The choice of solvent is crucial for the success of the enzymatic reaction, as it must solubilize both the polar sugar and the non-polar acyl donor without denaturing the enzyme. researchgate.net Organic solvents like 2-methyl-2-butanol (B152257) and ionic liquids have been shown to be effective reaction media for the synthesis of galactose esters. researchgate.netmdpi.com
The table below provides a representative example of the enzymatic synthesis of a galactose ester, highlighting the reaction conditions and yields that can be achieved through this green chemistry approach.
Enzymatic Synthesis of Galactose Oleate Ester
| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Lipozyme TL IM | Oleic Acid | DMSO:[Bmim][BF4] (1:20 v/v) | 60 | 2 | 87 | mdpi.com |
| Novozym 435 | Oleic Acid | 2-methyl-2-butanol | 60 | 72 | ~40 | researchgate.net |
The use of renewable feedstocks for the production of both galactose and butyric acid, coupled with the application of enzymatic synthesis, positions this compound and other sugar esters as highly sustainable and environmentally friendly chemicals. This integrated biorefinery approach, where waste streams from one process can serve as inputs for another, is a cornerstone of a circular and sustainable chemical industry. acs.org
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of α-D-Galactopyranose pentabutanoate to achieve high regioselectivity and yield?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as catalyst selection (e.g., acidic or enzymatic catalysts), temperature, and stoichiometric ratios of butanoic anhydride to the galactopyranose substrate. For example, using a Lewis acid catalyst like zinc chloride or enzymatic methods (e.g., lipases) can improve regioselectivity. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction time to minimize by-products is critical. Prior studies on analogous pentaacetate derivatives suggest yields >80% are achievable under controlled conditions .
Q. How can researchers confirm the complete esterification of all hydroxyl groups in α-D-Galactopyranose pentabutanoate using spectroscopic methods?
- Methodological Answer : Complete esterification is confirmed via:
- ¹H NMR : Disappearance of hydroxyl proton signals (~1–5 ppm for free -OH) and appearance of butanoyl ester peaks (δ ~0.9–2.5 ppm for CH₂/CH₃ groups).
- ¹³C NMR : Presence of carbonyl signals at ~170–175 ppm for ester groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular mass (e.g., calculated for C₆H₁₂O₆ pentabutanoate: 390.116 g/mol for acetate analogs, adjusted for butanoyl substitution) .
Q. What solvent systems are optimal for dissolving α-D-Galactopyranose pentabutanoate in biochemical assays?
- Methodological Answer : Due to the hydrophobicity of butanoyl groups, solubilize the compound in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. For aqueous compatibility, use co-solvents (e.g., DMSO-water mixtures ≤10% v/v). Pre-solubilization in DMSO followed by dilution in buffer is recommended for in vitro studies, as demonstrated for pentaacetate analogs .
Q. What safety protocols are essential when handling α-D-Galactopyranose pentabutanoate in the laboratory?
- Methodological Answer : Despite low acute toxicity, use flame-resistant equipment (due to potential flammability of ester groups) and personal protective gear (gloves, goggles). Store in airtight containers at 4°C to prevent hydrolysis. Toxicity profiles from analogous pentaacetylated sugars suggest minimal biohazard risks but warrant standard organic compound handling precautions .
Advanced Research Questions
Q. How can conflicting reports on stereochemical outcomes during α-D-Galactopyranose pentabutanoate synthesis be resolved experimentally?
- Methodological Answer : Contradictions in stereochemistry (e.g., α/β anomer ratios) require advanced structural elucidation:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm anomeric configuration.
- X-ray crystallography : Definitive determination of crystal structure.
- Polarimetry : Compare specific rotation values with literature data for α-D-galactopyranose derivatives. Prior studies on pentaacetates highlight the importance of reaction pH in controlling anomer formation .
Q. How does the butanoyl substitution pattern influence interactions with carbohydrate-binding proteins (e.g., lectins) in therapeutic applications?
- Methodological Answer : Perform competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare binding affinities of pentabutanoate derivatives with native galactose or pentaacetate analogs. For example, α-D-galactopyranose derivatives have shown potential in inhibiting galectin-3, a protein implicated in cancer metastasis .
Q. What strategies can improve the aqueous solubility of α-D-Galactopyranose pentabutanoate for drug delivery applications?
- Methodological Answer :
- Chemical modification : Introduce hydrophilic groups (e.g., PEGylation) at non-esterified positions.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Co-solvent systems : Optimize DMSO/water or cyclodextrin-based systems. Studies on glucose pentaacetates suggest solubility enhancements via β-cyclodextrin inclusion complexes .
Q. How does acyl chain length (e.g., acetate vs. butanoate) impact enzymatic hydrolysis rates in α-D-galactopyranose derivatives?
- Methodological Answer : Conduct kinetic assays using α-galactosidases or esterases. Monitor hydrolysis via HPLC or spectrophotometric methods (e.g., release of 4-nitrophenol in pNP-glycoside analogs). Longer acyl chains (butanoate) may reduce hydrolysis rates due to steric hindrance, as observed in comparative studies of acetylated vs. propionylated sugars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
